![molecular formula C15H14ClNO4S B7628575 N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been of increasing interest in scientific research. This compound is commonly referred to as "compound X" for the purposes of Compound X has been studied for its potential applications in the field of medicine, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of compound X involves its ability to inhibit certain enzymes and proteins that are involved in the development and progression of certain diseases. Specifically, compound X has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and spread of cancer cells. Additionally, compound X has been shown to inhibit the activity of certain cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been studied extensively in laboratory experiments. Research has shown that compound X has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in laboratory experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects. However, one of the limitations of using compound X in laboratory experiments is that it may have toxic effects on certain cells and tissues.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is to further study its potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, research could focus on developing new synthesis methods for compound X that are more efficient and cost-effective. Further research could also focus on understanding the toxic effects of compound X on certain cells and tissues, and developing strategies to minimize these effects.
In conclusion, N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, or compound X, is a chemical compound that has been of increasing interest in scientific research. Its potential applications in the field of medicine have been extensively studied, particularly in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Compound X has been found to have the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases. While there are advantages to using compound X in laboratory experiments, there are also limitations and future research should focus on developing new synthesis methods and understanding its toxic effects.
Synthesemethoden
The synthesis of compound X involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form compound X. The synthesis of compound X has been well-documented in scientific literature and has been found to be a reliable method for producing the compound.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in the field of medicine. Specifically, it has been studied for its potential use as a therapeutic agent in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Research has shown that compound X has the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-3-1-2-11(8-12)10-17-22(18,19)13-4-5-14-15(9-13)21-7-6-20-14/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUXAYMTWTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

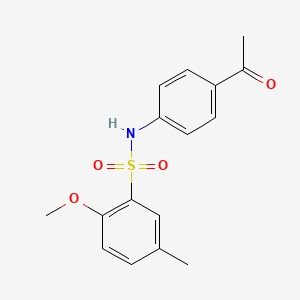
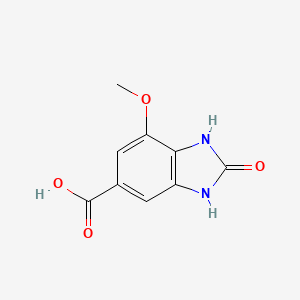
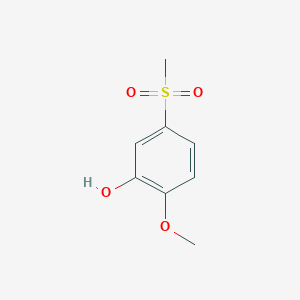
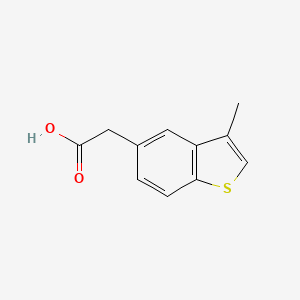


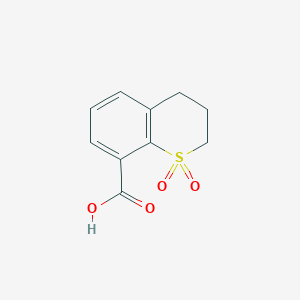

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
